N-(3-(benzo[d]thiazol-2-yl)phenyl)picolinamide
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)phenyl)picolinamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
N-(3-(benzo[d]thiazol-2-yl)phenyl)picolinamide, also known as N-[3-(benzo[d]thiazol-2-yl)phenyl]picolinamide or N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-pyridinecarboxamide, has been found to have potent activity against Mycobacterium tuberculosis . The primary target of this compound is the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function and thereby disrupting the synthesis of arabinogalactan . This disruption leads to a weakened cell wall, making the bacteria more susceptible to other drugs and the host immune response .
Biochemical Pathways
The compound’s action affects the arabinogalactan biosynthesis pathway . By inhibiting DprE1, the compound prevents the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption can lead to downstream effects such as cell wall weakening and increased susceptibility to other drugs and the immune response .
Pharmacokinetics
tuberculosis suggests that it has sufficient bioavailability to reach its target in the bacterial cell .
Result of Action
The inhibition of DprE1 by this compound leads to a disruption in the synthesis of arabinogalactan . This disruption weakens the bacterial cell wall, making the bacteria more susceptible to other drugs and the host immune response . This results in a potent anti-tubercular activity .
Biochemical Analysis
Biochemical Properties
N-(3-(benzo[d]thiazol-2-yl)phenyl)picolinamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX), which is involved in the inflammatory response . Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby modulating their activity. The interactions between this compound and these biomolecules are primarily driven by hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complexes .
Cellular Effects
This compound has been observed to exert various effects on different types of cells and cellular processes. In cancer cells, this compound can induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . Furthermore, this compound has been shown to affect gene expression by modulating transcription factors and epigenetic regulators. This compound also influences cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key steps. Firstly, the compound binds to its target biomolecules, such as enzymes or receptors, through specific interactions. For example, this compound can inhibit enzyme activity by binding to the active site and blocking substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA. These molecular interactions result in changes in cellular function and biochemical pathways, ultimately leading to the observed biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is an important factor, as it can degrade over time, leading to changes in its biological activity . Studies have shown that this compound remains stable under certain conditions, but its activity can decrease with prolonged exposure to light or heat . Long-term studies have also revealed that this compound can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage . These dose-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can affect metabolic flux by altering the activity of key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle . These changes in metabolic activity can have significant effects on cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins and accumulate in certain cellular compartments . The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . For example, this compound can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and modulate gene expression . The subcellular localization of this compound can also affect its stability and interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)picolinamide typically involves the coupling of 2-aminobenzothiazole with picolinic acid derivatives. One common method involves the reaction of 2-aminobenzothiazole with 3-bromobenzaldehyde to form an intermediate, which is then reacted with picolinic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions have been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)phenyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxid
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3OS/c23-18(16-9-3-4-11-20-16)21-14-7-5-6-13(12-14)19-22-15-8-1-2-10-17(15)24-19/h1-12H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZJUOPQLJCENU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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